5-(Bromomethyl)-2-chloropyridine hydrobromide 5-(Bromomethyl)-2-chloropyridine hydrobromide
Brand Name: Vulcanchem
CAS No.: 32918-40-4
VCID: VC2569087
InChI: InChI=1S/C6H5BrClN.BrH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3H2;1H
SMILES: C1=CC(=NC=C1CBr)Cl.Br
Molecular Formula: C6H6Br2ClN
Molecular Weight: 287.38 g/mol

5-(Bromomethyl)-2-chloropyridine hydrobromide

CAS No.: 32918-40-4

Cat. No.: VC2569087

Molecular Formula: C6H6Br2ClN

Molecular Weight: 287.38 g/mol

* For research use only. Not for human or veterinary use.

5-(Bromomethyl)-2-chloropyridine hydrobromide - 32918-40-4

Specification

CAS No. 32918-40-4
Molecular Formula C6H6Br2ClN
Molecular Weight 287.38 g/mol
IUPAC Name 5-(bromomethyl)-2-chloropyridine;hydrobromide
Standard InChI InChI=1S/C6H5BrClN.BrH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3H2;1H
Standard InChI Key VVGKPTJYXMALMN-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1CBr)Cl.Br
Canonical SMILES C1=CC(=NC=C1CBr)Cl.Br

Introduction

Physical and Chemical Properties

Structural Identification

5-(Bromomethyl)-2-chloropyridine hydrobromide possesses distinctive structural features that can be characterized through various analytical methods. The compound has been well-documented with specific identifiers that allow for unambiguous recognition in chemical databases and literature.

Table 1: Structural Identification Parameters

ParameterInformation
CAS Number32918-40-4
IUPAC Name5-(bromomethyl)-2-chloropyridine;hydrobromide
Standard InChIInChI=1S/C6H5BrClN.BrH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3H2;1H
Standard InChIKeyVVGKPTJYXMALMN-UHFFFAOYSA-N
SMILES NotationC1=CC(=NC=C1CBr)Cl.Br
PubChem Compound ID71463775

These identification parameters provide a standardized way to reference the compound across different chemical databases and research publications.

Physicochemical Properties

The physicochemical properties of 5-(Bromomethyl)-2-chloropyridine hydrobromide determine its behavior in various chemical reactions and physical processes. These properties are crucial for understanding its applications and handling requirements.

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight287.38 g/mol
Physical StateSolid (at standard conditions)
SolubilitySoluble in polar organic solvents (e.g., alcohols, acetone)
StabilitySensitive to moisture and light
ReactivityHighly reactive bromomethyl group susceptible to nucleophilic attack
Melting PointData not available in provided sources
Boiling PointData not available in provided sources

The compound's reactivity is primarily attributed to the bromomethyl group, which can undergo various substitution reactions with nucleophiles. Additionally, the chlorine substituent at the 2-position offers potential sites for metal-catalyzed coupling reactions, further enhancing the compound's synthetic utility.

Synthesis and Preparation Methods

Challenges in Synthesis

Several challenges exist in the synthesis of 5-(Bromomethyl)-2-chloropyridine hydrobromide, including:

  • Regioselectivity concerns during halogenation steps

  • Control of reaction conditions to prevent overhalogenation

  • Purification procedures to remove reaction byproducts

  • Stability issues during storage and handling

These challenges necessitate careful optimization of reaction parameters and purification protocols to achieve high-quality product with acceptable yields.

Applications and Uses

Role in Organic Synthesis

5-(Bromomethyl)-2-chloropyridine hydrobromide serves as a versatile building block in organic synthesis due to its multiple reactive sites. The compound's primary applications include:

  • Serving as an intermediate in the synthesis of pharmaceutical compounds

  • Acting as a precursor for agrochemical development

  • Contributing to the preparation of specialty dyes and pigments

  • Functioning as a reagent in various coupling reactions

The compound's value in synthetic chemistry stems from its ability to introduce the functionalized pyridine scaffold into more complex molecules through selective transformations.

Industry-Specific Applications

In the pharmaceutical industry, derivatives of 5-(Bromomethyl)-2-chloropyridine hydrobromide have been incorporated into various bioactive compounds. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs and drug candidates. Similarly, in agrochemical research, functionalized pyridines contribute to the development of effective pesticides and plant growth regulators.

Related Compounds and Structural Analogs

Structural Variations

Several compounds share structural similarities with 5-(Bromomethyl)-2-chloropyridine hydrobromide, differing in the position of substituents or the nature of the halogen atoms. These structural analogs often exhibit similar reactivity patterns but may possess distinct physical and chemical properties.

Table 3: Structural Analogs and Their Distinctive Features

CompoundCAS NumberKey Structural DifferencesNotable Characteristics
2-(Bromomethyl)-5-chloropyridine hydrobromide1646152-49-9Different positioning of bromomethyl and chloro groupsSame molecular formula and similar molecular weight (287.38 g/mol)
5-Bromo-2-chloropyridineNot providedLacks bromomethyl groupSimpler structure with fewer functional groups
5-Bromo-2-methylpyridineNot providedContains methyl instead of chloro group and lacks bromomethyl groupDifferent reactivity profile, less reactive

These related compounds offer alternative starting materials for similar synthetic applications, providing options based on specific reactivity requirements or availability considerations .

Comparative Reactivity

The reactivity of 5-(Bromomethyl)-2-chloropyridine hydrobromide compared to its structural analogs is influenced by the specific arrangement of functional groups on the pyridine ring. The presence of the bromomethyl group generally enhances reactivity toward nucleophiles, while the chlorine substituent affects the electronic distribution within the aromatic system.

In nucleophilic substitution reactions, the bromomethyl group typically undergoes preferential reaction compared to the ring-bound chlorine, allowing for selective functionalization. This selectivity can be leveraged in designing synthetic routes to specific target molecules.

AspectRecommendation
Personal Protective EquipmentUse of gloves, lab coat, and safety glasses is recommended
VentilationWork in well-ventilated areas or fume hoods
StorageKeep in tightly closed containers in cool, dry places away from light
IncompatibilitiesAvoid strong oxidizing agents and bases
First Aid MeasuresIn case of skin contact, wash with copious amounts of water for at least 15 minutes

As with many reactive organic compounds, exposure should be minimized, and proper handling protocols should be followed to prevent adverse effects .

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